(E)-2-phenyl-N-(1-pyrimidin-2-ylpiperidin-4-yl)ethenesulfonamide
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Description
(E)-2-phenyl-N-(1-pyrimidin-2-ylpiperidin-4-yl)ethenesulfonamide is a useful research compound. Its molecular formula is C17H20N4O2S and its molecular weight is 344.43. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
- Synthesis and Antimicrobial Efficacy : Novel heterocyclic compounds, including derivatives of (E)-2-phenyl-N-(1-pyrimidin-2-ylpiperidin-4-yl)ethenesulfonamide, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promising antibacterial and antifungal activities, highlighting their potential as therapeutic agents in treating infections (Nunna et al., 2014).
Heterocyclic Chemistry and Drug Design
- Heteroaromatization and Novel Derivatives : Research has led to the synthesis of novel pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives containing a dimethylsulfonamide moiety. These compounds have shown significant antimicrobial activities, which could be beneficial in developing new drugs (Hassan et al., 2009).
Enzyme Inhibition and Therapeutic Potential
- Carbonic Anhydrase Inhibitors : A series of derivatives based on the 4-(2-amino-pyrimidin-4-yl-amino)-benzenesulfonamide scaffold have been developed as potent inhibitors of carbonic anhydrase, a critical enzyme involved in various physiological processes. Some derivatives demonstrated low nanomolar affinities for the enzyme and showed potential as topical antiglaucoma agents (Casini et al., 2002).
Synthetic Methodologies and Chemical Structures
- Regioselective Synthesis : The compound's derivatives have been utilized in the regioselective synthesis of 3-(sulfonylamino)imidazo[1,2-a]pyrimidines, showcasing innovative approaches in heterocyclic chemistry and expanding the chemical space of biologically active molecules (Rozentsveig et al., 2014).
Fluorescence Studies and Protein Binding
- Fluorescence Binding with Bovine Serum Albumin : Studies have also explored the interactions between p-hydroxycinnamic acid derivatives of this compound and bovine serum albumin, providing insights into the compound's pharmacokinetic properties and its potential impact on drug delivery systems (Meng et al., 2012).
Properties
IUPAC Name |
(E)-2-phenyl-N-(1-pyrimidin-2-ylpiperidin-4-yl)ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c22-24(23,14-9-15-5-2-1-3-6-15)20-16-7-12-21(13-8-16)17-18-10-4-11-19-17/h1-6,9-11,14,16,20H,7-8,12-13H2/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJABMSAWJOJBE-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)C=CC2=CC=CC=C2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1NS(=O)(=O)/C=C/C2=CC=CC=C2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.